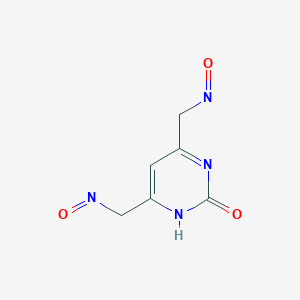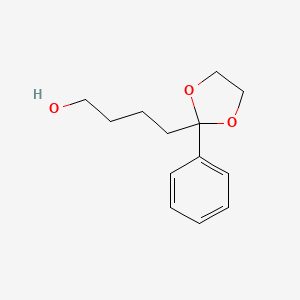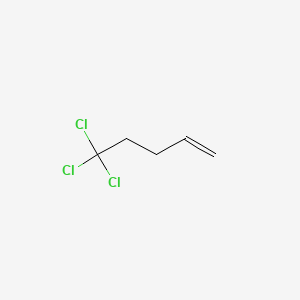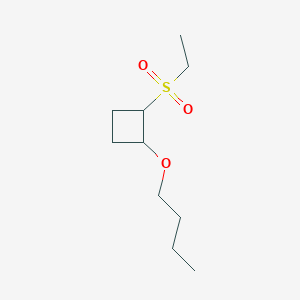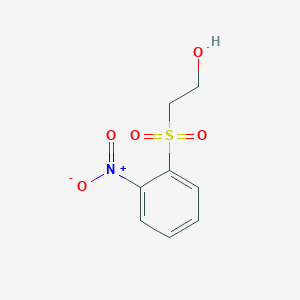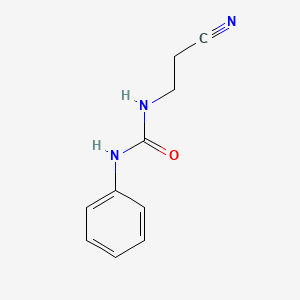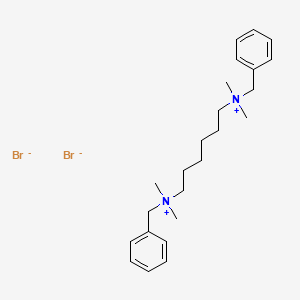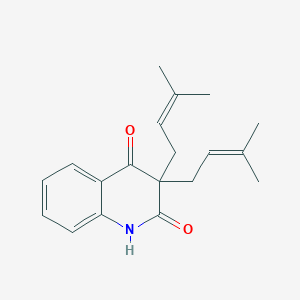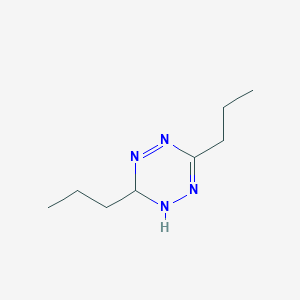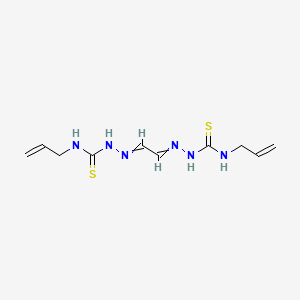
glyoxal bis(N'-allylthiosemicarbazone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxal bis(N’-allylthiosemicarbazone) is a chemical compound known for its unique structure and properties It is a derivative of glyoxal, a simple dialdehyde, and thiosemicarbazone, a class of compounds known for their versatile coordination chemistry and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of glyoxal bis(N’-allylthiosemicarbazone) typically involves the reaction of glyoxal with N’-allylthiosemicarbazide. The reaction is carried out in an aqueous medium, often under reflux conditions, to facilitate the formation of the desired product. The reaction can be represented as follows:
Glyoxal+2N’-allylthiosemicarbazide→Glyoxal bis(N’-allylthiosemicarbazone)
The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Glyoxal bis(N’-allylthiosemicarbazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The thiosemicarbazone moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
Glyoxal bis(N’-allylthiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to chelate metal ions and its potential therapeutic effects.
Industry: It is used in the synthesis of various industrial chemicals and materials, leveraging its reactivity and coordination capabilities.
Mécanisme D'action
The mechanism by which glyoxal bis(N’-allylthiosemicarbazone) exerts its effects involves its ability to chelate metal ions. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial or anticancer effects. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glyoxal bis(2-hydroxyanil): Another derivative of glyoxal with different functional groups.
N’-allylthiosemicarbazide: The precursor used in the synthesis of glyoxal bis(N’-allylthiosemicarbazone).
Thiosemicarbazones: A broader class of compounds with similar coordination chemistry and biological activities.
Uniqueness
Glyoxal bis(N’-allylthiosemicarbazone) is unique due to its specific structure, which combines the properties of glyoxal and thiosemicarbazone
Propriétés
Numéro CAS |
18667-52-2 |
|---|---|
Formule moléculaire |
C10H16N6S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
1-prop-2-enyl-3-[2-(prop-2-enylcarbamothioylhydrazinylidene)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H16N6S2/c1-3-5-11-9(17)15-13-7-8-14-16-10(18)12-6-4-2/h3-4,7-8H,1-2,5-6H2,(H2,11,15,17)(H2,12,16,18) |
Clé InChI |
MDKHPYJAZLYOAX-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=S)NN=CC=NNC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


